Benzyl (2-amino-6-phenylpyridin-3-yl)carbamate
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Overview
Description
Benzyl (2-amino-6-phenylpyridin-3-yl)carbamate is a chemical compound with the molecular formula C19H17N3O2 and a molecular weight of 319.36 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Benzyl (2-amino-6-phenylpyridin-3-yl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-6-phenylpyridine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzyl (2-amino-6-phenylpyridin-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Benzyl (2-amino-6-phenylpyridin-3-yl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in the study of biological processes and as a tool for investigating enzyme mechanisms.
Mechanism of Action
The mechanism of action of Benzyl (2-amino-6-phenylpyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Benzyl (2-amino-6-phenylpyridin-3-yl)carbamate can be compared with other similar compounds, such as:
Benzyl 2-aminopyridinium picrate: This compound has similar structural features but different chemical and physical properties.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a pyridine moiety and exhibit various biological activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications in scientific research.
Properties
Molecular Formula |
C19H17N3O2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
benzyl N-(2-amino-6-phenylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C19H17N3O2/c20-18-17(12-11-16(21-18)15-9-5-2-6-10-15)22-19(23)24-13-14-7-3-1-4-8-14/h1-12H,13H2,(H2,20,21)(H,22,23) |
InChI Key |
XXYJYLWRGDVUOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(N=C(C=C2)C3=CC=CC=C3)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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